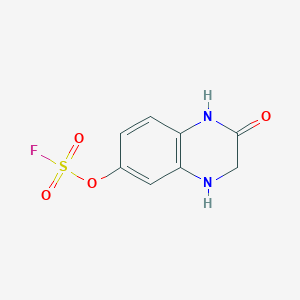

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .科学的研究の応用

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can inhibit the growth of cancer cells by interfering with various cellular processes. The specific compound EN300-7535025 may be involved in targeting cancer cell lines, leading to apoptosis or programmed cell death .

Anti-Microbial Activity

The antimicrobial properties of quinoxaline derivatives make them suitable for combating bacterial and fungal infections. EN300-7535025 could be effective against a range of microorganisms, providing a new avenue for the development of antibiotics .

Anti-Convulsant Activity

Quinoxaline compounds have shown promise as anti-convulsants. They may modulate neurotransmitter activity in the brain, which can help in controlling seizures. Research on EN300-7535025 might explore its efficacy in treating epilepsy or other convulsive disorders .

Anti-Tuberculosis Activity

Given the increasing resistance to existing tuberculosis drugs, new compounds like EN300-7535025 are being explored for their anti-tuberculosis activity. They may offer a novel mechanism of action against Mycobacterium tuberculosis .

Anti-Malarial Activity

Quinoxaline derivatives have a history of being tested for antimalarial activity. EN300-7535025 could potentially disrupt the life cycle of Plasmodium species, the parasites responsible for malaria, offering a potential treatment option .

Anti-Inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives is another area of interest. EN300-7535025 might inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and offering therapeutic benefits in conditions like arthritis .

作用機序

将来の方向性

特性

IUPAC Name |

7-fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4S/c9-16(13,14)15-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJCUOVFZWNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluorosulfonyloxy-3-oxo-2,4-dihydro-1H-quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)